2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[5-(2,6-DIMETHYLMORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[5-(2,6-DIMETHYLMORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL is a complex organic compound that features a benzothiazole moiety, a furan ring, and a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[5-(2,6-DIMETHYLMORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the furan and morpholine derivatives through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[5-(2,6-DIMETHYLMORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[5-(2,6-DIMETHYLMORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[5-(2,6-DIMETHYLMORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to understand its biological effects fully.
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-BROMO-BENZYLIDENE)-HYDRAZIDE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N,N-DIETHYLETHANAMINE
- 2-BENZOTRIAZOL-1-YL-ACETIC ACID (3-ETHOXY-2-HYDROXY-BENZYLIDENE)-HYDRAZIDE
Uniqueness
Compared to similar compounds, 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[5-(2,6-DIMETHYLMORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[[5-(2,6-dimethylmorpholin-4-yl)furan-2-yl]methylideneamino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-13-27(14-16(2)29-15)23-10-8-18(30-23)12-25-17-7-9-21(28)19(11-17)24-26-20-5-3-4-6-22(20)31-24/h3-12,15-16,28H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXYEDMQPPLPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(O2)C=NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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